15-Oxospiramilactone

Catalog No.
S536828
CAS No.
M.F
C20H26O4
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Oxospiramilactone

Product Name

15-Oxospiramilactone

IUPAC Name

(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H26O4/c1-11-12-4-7-20(16(11)22)14(8-12)19-6-3-5-18(2,10-24-17(19)23)13(19)9-15(20)21/h12-15,21H,1,3-10H2,2H3/t12-,13+,14-,15+,18-,19-,20+/m0/s1

InChI Key

XZYYWKVDXANEHM-WFIVFVBGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

NC043; NC-043; NC 043.

The exact mass of the compound (1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione is 358.2144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

15-Oxospiramilactone (also known as NC043 or S3) is a natural diterpenoid derivative originally isolated from Spiraea japonica. In procurement and advanced research contexts, it is highly valued as a dual-functional small molecule. At higher concentrations, it acts as a potent inhibitor of canonical Wnt/β-catenin signaling by specifically disrupting the β-catenin/TCF4 transcription complex without altering β-catenin stability [1]. At lower concentrations, it functions as a targeted covalent inhibitor of the mitochondrial deubiquitinase USP30, binding specifically at the Cys77 residue [2]. This unique pharmacological profile makes 15-Oxospiramilactone a critical tool compound for researchers investigating colorectal cancer tumorigenesis, mitochondrial dynamics, and neuroprotective pathways, offering distinct advantages over single-target synthetic inhibitors.

Substituting 15-Oxospiramilactone with generic upstream Wnt inhibitors (such as Porcupine inhibitors or GSK-3β modulators) fails to replicate its specific disruption of the β-catenin/TCF4 complex, often leading to off-target effects on cell adhesion via E-cadherin or causing indiscriminate β-catenin degradation [1]. Furthermore, replacing it with standard non-covalent USP30 inhibitors (e.g., MF-094) eliminates the compound's unique capacity to induce non-degradative ubiquitination of Mitofusins (Mfn1/2) [2]. This specific post-translational modification is strictly required to actively promote mitochondrial fusion and rescue mitochondrial networks in deficient models. Consequently, using alternative compounds compromises experimental reproducibility in assays requiring precise, dose-dependent bifurcation between mitochondrial fusion promotion and Wnt-driven apoptosis.

Dose-Dependent Control of Mitochondrial Fusion vs. Apoptosis

15-Oxospiramilactone exhibits a highly specific, concentration-dependent functional bifurcation that distinguishes it from single-target analogs. At low concentrations (e.g., 2 μM), the compound selectively inhibits USP30 to promote mitochondrial fusion without inducing cell death [1]. In contrast, at higher concentrations (3.75–7.5 μM), it actively disrupts the β-catenin/TCF4 interaction, leading to Wnt pathway inhibition and subsequent apoptosis in cancer models like SW480 cells [2]. This dual-modality provides researchers with a titratable tool to isolate mitochondrial dynamics from apoptotic pathways within the same model system.

Evidence DimensionCellular Outcome by Concentration
Target Compound Data15-Oxospiramilactone (2 μM = Mitochondrial fusion; >3.75 μM = Wnt inhibition/Apoptosis)
Comparator Or BaselineStandard USP30 inhibitors (e.g., MF-094) or Wnt inhibitors (e.g., ICG-001)
Quantified DifferenceExclusive dose-dependent dual-pathway targeting not present in single-mechanism comparators.
ConditionsIn vitro assays (SW480 colon cancer cells and MEF cells)

Enables precise procurement for laboratories needing a single titratable agent to study both mitochondrial quality control and Wnt-driven tumorigenesis without switching compounds.

Selective Disruption of β-Catenin/TCF4 Without Affecting E-Cadherin

Unlike upstream Wnt inhibitors that trigger β-catenin degradation, 15-Oxospiramilactone specifically targets the downstream transcriptional complex. Quantitative immunoprecipitation assays demonstrate that 15-Oxospiramilactone (at 3.75–7.5 μM) significantly inhibits the interaction between β-catenin and TCF4 [1]. Crucially, even at concentrations up to 15 μM, it does not disrupt the interaction between β-catenin and E-cadherin, preserving essential cell adhesion functions [1]. This selectivity contrasts with broader Wnt pathway modulators that indiscriminately destabilize the entire β-catenin pool.

Evidence DimensionProtein-Protein Interaction Disruption
Target Compound Data15-Oxospiramilactone (Inhibits β-catenin/TCF4 at 3.75 μM; preserves β-catenin/E-cadherin up to 15 μM)
Comparator Or BaselineUpstream Wnt inhibitors (e.g., GSK-3β modulators)
Quantified Difference>4-fold concentration window preserving E-cadherin binding while fully blocking TCF4 transcription.
ConditionsImmunoprecipitation in SW480 colon cancer cells

Critical for oncology researchers who must isolate Wnt transcriptional inhibition from the confounding effects of disrupted cell-cell adhesion.

Covalent USP30 Inhibition and Mitofusin Activation

15-Oxospiramilactone acts as a covalent inhibitor of the mitochondrial deubiquitinase USP30 by specifically interacting with the Cys77 residue in the catalytic triad [1]. Unlike non-covalent inhibitors (such as MF-094) that primarily accelerate mitophagy, 15-Oxospiramilactone's specific inhibition profile leads to an increase in the non-degradative ubiquitination of Mfn1 and Mfn2 [1]. This unique post-translational modification actively enhances Mitofusin activity, potently inducing mitochondrial elongation and restoring the mitochondrial network in mitofusin-deficient models where generic mitophagy promoters fail.

Evidence DimensionMechanism of Mitochondrial Network Restoration
Target Compound Data15-Oxospiramilactone (Covalent Cys77 binding; induces non-degradative Mfn1/2 ubiquitination)
Comparator Or BaselineNon-covalent USP30 inhibitors (e.g., MF-094)
Quantified DifferenceShifts mitochondrial dynamics toward Mfn-driven fusion rather than exclusively accelerating autophagic clearance.
ConditionsMitofusin1-deficient MEF cells and biochemical binding assays

Essential for procurement in neurodegenerative disease research where restoring mitochondrial fusion is prioritized over accelerating mitochondrial clearance.

Mitochondrial Dynamics and Neuroprotection Assays

Due to its ability to covalently inhibit USP30 and promote Mfn1/2-mediated mitochondrial fusion at low concentrations (e.g., 2 μM), 15-Oxospiramilactone is the preferred compound for modeling mitochondrial network restoration in Parkinson's disease and retinal ganglion cell excitotoxicity models [1].

Downstream Wnt/β-Catenin Pathway Isolation

Because it disrupts the β-catenin/TCF4 complex without degrading β-catenin or affecting E-cadherin binding, it is ideal for colorectal cancer research (e.g., SW480, Caco-2 cell lines) where isolating transcriptional inhibition from cell adhesion artifacts is necessary [2].

Covalent DUB Inhibitor Benchmarking

As a well-characterized natural product derivative that binds Cys77 of USP30, 15-Oxospiramilactone serves as a critical structural and functional benchmark in medicinal chemistry programs developing next-generation cyanopyrrolidine or other covalent deubiquitinase inhibitors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

330.18310931 Da

Monoisotopic Mass

330.18310931 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: He X, Zhang W, Yan C, Nie F, Li C, Liu X, Fei C, Li S, Song X, Jia Y, Zeng R, Wu D, Pan W, Hao X, Li L. Chemical biology reveals CARF as a positive regulator of canonical Wnt signaling by promoting TCF/β-catenin transcriptional activity. Cell Discov. 2017 Jan 31;3:17003. doi: 10.1038/celldisc.2017.3. eCollection 2017. PubMed PMID: 28417011; PubMed Central PMCID: PMC5387711.
2: Wang W, Liu H, Wang S, Hao X, Li L. A diterpenoid derivative 15-oxospiramilactone inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis. Cell Res. 2011 May;21(5):730-40. doi: 10.1038/cr.2011.30. Epub 2011 Feb 15. PubMed PMID: 21321609; PubMed Central PMCID: PMC3203668.

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